molecular formula C19H19N3O2 B10955206 (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylprop-2-enamide

(2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-phenylprop-2-enamide

Cat. No.: B10955206
M. Wt: 321.4 g/mol
InChI Key: PPQUCWQMEBAIED-CMDGGOBGSA-N
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Description

(E)-N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propenamide Moiety: The propenamide group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the quinazolinone core with the propenamide moiety under suitable conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Propenamide Derivatives: Compounds with similar propenamide groups but different core structures.

Uniqueness

(E)-N-(7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-2-QUINAZOLINYL)-3-PHENYL-2-PROPENAMIDE is unique due to its specific combination of the quinazolinone core and the propenamide group, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C19H19N3O2/c1-19(2)10-15-14(16(23)11-19)12-20-18(21-15)22-17(24)9-8-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21,22,24)/b9-8+

InChI Key

PPQUCWQMEBAIED-CMDGGOBGSA-N

Isomeric SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)/C=C/C3=CC=CC=C3)C

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C=CC3=CC=CC=C3)C

Origin of Product

United States

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